Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate and related compounds often involves straightforward routes that enable the introduction of various substituents into the 1,2,4-oxadiazole ring. These synthetic pathways are designed to be mild, yielding bifunctional building blocks capable of further chemical transformations (Ž. Jakopin, 2018). The use of ethyl imidazole-1-carboxylate as a novel carbonylating agent has also been explored for synthesizing highly substituted 1,2,4-oxadiazol-5(4H)-ones, demonstrating the versatility of these compounds in generating biologically interesting heterocycles (K. IndrasenaReddy et al., 2017).
Molecular Structure Analysis
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate's molecular structure has been characterized using various spectroscopic techniques, including FTIR, NMR, and sometimes X-ray crystallography. These studies reveal detailed information about the compound's geometric parameters, vibrational assignments, and chemical shifts, offering insights into the molecular interactions and stability of the compound (Muhammad Haroon et al., 2018).
Scientific Research Applications
Synthesis and Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry. A straightforward route has been designed for preparing derivatives of this compound, enabling the formation of new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks that can be integrated into biologically relevant molecules (Ž. Jakopin, 2018).
Antibacterial Applications
1,3,4-Oxadiazole bearing compounds are attractive due to their biological activities. N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, related to ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, have been synthesized and exhibited moderate to talented antibacterial activity (H. Khalid et al., 2016).
Organic Synthesis
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate plays a role in the synthesis of complex organic compounds. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus were obtained starting from ethyl piperazine-1-carboxylate (Serap Başoğlu et al., 2013).
Antihypertensive Activity
Certain derivatives of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid, which is structurally related to ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, have shown antihypertensive activity in rats. This suggests potential applications in the treatment of hypertension (A. A. Santilli & R. Morris, 1979).
Anti-Inflammatory Activity
N-substituted-1,3,4-Oxadiazole derivatives, related to ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, have been synthesized and evaluated for their in vivo anti-inflammatory activity. Compounds exhibited significant anti-inflammatory activity, indicating potential therapeutic applications (Manisha Dhondising Rajput et al., 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPHHQVOADRTJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616219 | |
Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
121562-09-2 | |
Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121562-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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